2-(3-Fluoro-1-adamantyl)propan-1-ol
Description
2-(3-Fluoro-1-adamantyl)propan-1-ol is a fluorinated adamantane derivative with a propan-1-ol side chain. Adamantane-based compounds are renowned for their rigid, diamondoid structure, which enhances thermal stability and lipophilicity, making them valuable in pharmaceutical and material science applications. The introduction of a fluorine atom at the 3-position of the adamantane ring likely modifies electronic properties and bioavailability, while the propan-1-ol moiety contributes to solubility and reactivity.
Properties
IUPAC Name |
2-(3-fluoro-1-adamantyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBZLAUCQZGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C12CC3CC(C1)CC(C3)(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Fluoro-1-adamantyl)propan-1-ol typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantane with a fluorinated alkyl halide under specific conditions to introduce the fluorine atom. The reaction is usually carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(3-Fluoro-1-adamantyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Fluoro-1-adamantyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-1-adamantyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The adamantane structure provides stability and rigidity, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Adamantane Derivatives
- 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (Memantine Related Compound F): Structure: Features an amino group and methyl substituents on the adamantane ring, with a hydroxyl group at the 1-position . Comparison: The fluorine substituent in 2-(3-Fluoro-1-adamantyl)propan-1-ol may enhance metabolic stability compared to the amino group in this compound, while the propanol chain could improve solubility.
Substituted Propan-1-ol Derivatives
- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Physical Properties: Density = 0.875 g/cm³, flash point = 73.9°C, molar mass = 159.27 g/mol . Applications: Likely used in surfactants or agrochemicals due to its amino and hydroxyl functional groups.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol :
2-(Azepan-1-yl)propan-1-ol :
Physicochemical Properties Comparison
| Compound | Molar Mass (g/mol) | Density (g/cm³) | Flash Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | ~238.3 (estimated) | N/A | N/A | Fluorinated adamantane, -OH |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 159.27 | 0.875 | 73.9 | Amino, -OH |
| 3-Amino-5,7-dimethyladamantan-1-ol | 215.3 (base) | N/A | N/A | Amino, -OH |
| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | ~178.2 | N/A | N/A | Aromatic, -OH |
*Estimated based on structural similarity to adamantane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
